Product packaging for 2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE(Cat. No.:CAS No. 22868-31-1)

2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE

Cat. No.: B3032557
CAS No.: 22868-31-1
M. Wt: 245.73 g/mol
InChI Key: ZWOUFZHDORMXJW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)benzo[d]thiazole (CAS 22868-31-1) is an organic compound with the molecular formula C13H8ClNS and an average molecular mass of 245.724 . It belongs to the benzothiazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Benzothiazole derivatives have attracted significant research interest for their distinctive structures and broad spectrum of pharmacological properties, particularly their promising anti-tumor activities . While this specific compound serves as a key chemical scaffold, related benzothiazole analogues have demonstrated potent biological effects by functioning as receptor tyrosine kinase inhibitors and influencing critical pathways such as PI3K/Akt/mTOR and EGFR-dependent signaling . These mechanisms are crucial in cancer research, as they regulate cell proliferation, survival, and metastasis . The structural features of the benzothiazole core, including its planar, electron-rich nature, facilitate interactions with biological targets through π–π stacking and hydrogen bonding . As such, this compound is a valuable building block for researchers in drug discovery, useful for designing and synthesizing novel molecules with potential anticancer activity . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNS B3032557 2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE CAS No. 22868-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOUFZHDORMXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384741
Record name 2-(3-chlorophenyl)-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-31-1
Record name 2-(3-Chlorophenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22868-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Chlorophenyl Benzo D Thiazole and Its Analogues

Conventional and Modern Synthetic Strategies

Conventional methods for synthesizing 2-arylbenzothiazoles often involve the condensation of 2-aminothiophenol (B119425) with various reagents like carboxylic acids and their derivatives. nih.gov These reactions frequently require harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA). nih.gov For instance, the condensation of 2-aminothiophenol with p-nitrobenzoic acid in the presence of PPA at 150°C has been used to produce the precursor to 2-(p-fluorophenyl)benzothiazole. nih.gov Similarly, 2-phenylbenzothiazole (B1203474) can be synthesized by reacting 2-aminothiophenol with benzoyl chloride using a NaHSO4-SiO2 catalyst under solvent-free conditions at 100°C. nih.gov

Modern synthetic strategies focus on developing greener and more efficient protocols. These include the use of milder catalysts, alternative energy sources like microwave and ultrasound irradiation, and environmentally benign solvents. mdpi.comnih.gov For example, visible-light-induced photocatalysis has emerged as a powerful tool for the synthesis of 2-arylbenzothiazoles. researchgate.net These methods often utilize organic dyes as photocatalysts and can be performed under mild conditions, sometimes in the absence of metal catalysts and additional oxidants. researchgate.net

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the benzothiazole (B30560) scaffold. mdpi.com This typically involves the reaction of a 2-aminothiophenol derivative with a carbonyl-containing compound, most notably an aromatic aldehyde. mdpi.commdpi.com

Condensation of Aromatic Aldehydes with 2-Aminothiophenol

The condensation of 2-aminothiophenol with aromatic aldehydes is one of the most common and direct routes to 2-arylbenzothiazoles. mdpi.commdpi.com This reaction can be catalyzed by a variety of substances, including acids, bases, and metal catalysts. mdpi.com For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature can effectively catalyze this condensation, offering short reaction times and easy product isolation. mdpi.comyoutube.com Another approach involves the use of ammonium (B1175870) chloride in a methanol-water mixture, where the catalyst is believed to activate the aldehyde through hydrogen bonding, facilitating the nucleophilic attack by the aminothiophenol. mdpi.comyoutube.com

The reaction proceeds through the initial formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole product. nih.gov Various oxidizing agents can be employed, or in some modern methods, atmospheric oxygen is sufficient, particularly in photocatalytic systems. researchgate.netnih.gov

Table 1: Catalysts and Conditions for the Condensation of 2-Aminothiophenol with Aromatic Aldehydes

Catalyst Solvent Conditions Yield (%) Reference
H2O2/HCl Ethanol Room Temperature High mdpi.comyoutube.com
NH4Cl Methanol/Water Room Temperature High mdpi.comyoutube.com
Fluorescein (B123965) (Photocatalyst) - Visible Light, O2 High to Excellent researchgate.net
Trypsin/Visible Light - Air Atmosphere 64-99 mdpi.comnih.gov
Alkyl Carbonic Acid (from CO2 and Methanol) - Mild Conditions 55-87 tandfonline.com

Condensation of N-(2-chlorophenyl)benzothioamides with Potassium Ferricyanide (B76249)

Cyclization Reactions

Cyclization reactions represent the key step in forming the thiazole (B1198619) ring of the benzothiazole core. These can be promoted through various means, including photocatalysis and nucleophilic attack followed by cyclization.

Photocatalytic Cyclization Approaches

Visible-light-driven photocatalysis offers a green and sustainable approach for the synthesis of 2-arylbenzothiazoles. researchgate.net These methods often involve the in-situ generation of a photosensitizer. For example, the reaction of 2-aminothiophenol and an aldehyde can form a disulfide intermediate which then acts as a photosensitizer. acs.org This disulfide can absorb visible light and activate molecular oxygen to generate reactive oxygen species like singlet oxygen and superoxide (B77818) anion, which in turn drive the oxidative dehydrogenation of the benzothiazoline intermediate to the final benzothiazole product. acs.org Organic dyes such as fluorescein have also been successfully employed as metal-free photocatalysts for this transformation, working under an oxygen atmosphere. researchgate.net Ruthenium complexes, like [Ru(bpy)3]Cl2, can also serve as efficient photoredox catalysts for this cyclization, utilizing oxygen as the terminal oxidant. bwise.kr

A particularly efficient one-pot method combines enzymatic catalysis with photoredox catalysis. nih.gov In this approach, an enzyme like trypsin first catalyzes the condensation of 2-aminothiophenol and an aldehyde to form the benzothiazoline intermediate. mdpi.comnih.gov Subsequent visible-light irradiation then promotes the oxidation of the intermediate to the 2-substituted benzothiazole in high yields and with short reaction times. mdpi.comnih.gov

Table 2: Photocatalytic Systems for Benzothiazole Synthesis

Photocatalyst Oxidant Conditions Key Features Reference
In-situ generated disulfide Molecular Oxygen Visible Light Additive-free, sustainable acs.org
Fluorescein Molecular Oxygen Blue LED Metal-free, mild conditions researchgate.net
[Ru(bpy)3]Cl2 Oxygen Visible Light Photoelectrocatalytic cycle bwise.kr
Enzyme (Trypsin) / Visible Light Air One-pot High efficiency, nearly 100% atom utilization nih.gov

Nucleophilic Attack/Addition Cyclization Reactions

The formation of the benzothiazole ring fundamentally involves a nucleophilic attack. The amino group of 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This initial nucleophilic addition leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com This is then followed by the intramolecular nucleophilic attack of the thiol group onto the same carbon, leading to the cyclized benzothiazoline intermediate after dehydration.

C-H Bond Activation Reactions

Transition metal-catalyzed C-H bond activation has emerged as a powerful and sustainable strategy for the synthesis and functionalization of 2-arylbenzothiazoles. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, which are often expensive and require multiple synthetic steps to prepare. nih.gov

A notable method involves the palladium(II)-catalyzed ortho-arylation of 2-arylbenzothiazoles with aryl iodides. nih.gov This reaction demonstrates good functional group tolerance and high regioselectivity, proceeding through a proposed mechanism involving a directing-group-assisted C-H bond activation. nih.gov The benzothiazole nitrogen atom is believed to coordinate to the metal center, facilitating the activation of the ortho-C-H bond of the 2-aryl ring. nih.gov

Ruthenium(II) catalysts have also been effectively employed. For instance, a Ru(II)-catalyzed regioselective amidation of 2-arylbenzothiazoles using acyl azides has been developed. acs.org This method is environmentally benign as it releases only molecular nitrogen as a byproduct. acs.org The proposed mechanism involves the formation of a five-membered ruthenacycle via C-H activation, followed by the insertion of the amide moiety. acs.org Furthermore, Ru(II)-catalyzed alkenylation of 2-arylbenzothiazoles with unactivated olefins provides a direct route to mono-alkenylated products in high yields. researchgate.net

The following table summarizes key aspects of C-H activation reactions in the synthesis of 2-arylbenzothiazole derivatives.

Catalyst SystemReactantsProduct TypeKey Features
Pd(OAc)₂ / AgOAc / CF₃COOH2-Arylbenzothiazole, Aryl iodide2-(Aryl-aryl)benzothiazoleHigh regioselectivity, good functional group tolerance. nih.gov
[Ru(p-cymene)Cl₂]₂ / AgSbF₆2-Arylbenzothiazole, Acyl azide2-(Amido-aryl)benzothiazoleMild conditions, environmentally benign. acs.org
Ru(II)-based catalyst2-Arylbenzothiazole, Unactivated olefin2-(Alkenyl-aryl)benzothiazoleSelective formation of mono-alkenylated products, high yields. researchgate.net

Multi-Step Synthetic Pathways for Derivatives

Multi-step syntheses are often necessary to introduce specific functionalities onto the 2-arylbenzothiazole scaffold, leading to a diverse range of derivatives with tailored properties. aston.ac.ukmdpi.com A common strategy involves the initial synthesis of a core benzothiazole structure, followed by subsequent modifications.

For example, the synthesis of 2-cyanobenzothiazoles can be achieved through a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. mdpi.com This method provides valuable building blocks for creating more complex heterocyclic systems. mdpi.com

Another approach involves the Jacobson method for synthesizing methoxy-substituted 2-phenylbenzothiazoles, which can then be demethylated using boron tribromide to yield hydroxylated derivatives. aston.ac.uk Amino-substituted analogues can also be prepared through specific synthetic routes. aston.ac.uk These derivatives have been investigated for their potential as oestrogen receptor binding agents and tyrosine kinase inhibitors. aston.ac.uk

A multi-step pathway for creating benzothiazole-profen hybrid amides has also been reported. nih.gov This involves coupling 2-aminobenzothiazole (B30445) with various profens (non-steroidal anti-inflammatory drugs) to generate hybrid molecules with potential synergistic anti-inflammatory and antioxidant effects. nih.gov

The table below outlines a general multi-step approach for synthesizing 2-arylbenzothiazole derivatives.

StepDescriptionExample ReactantsExample Products
1Core Benzothiazole Synthesis2-Aminothiophenol, Aromatic aldehyde2-Arylbenzothiazole
2Functional Group IntroductionN-Arylcyanothioformamide2-Cyanobenzothiazole mdpi.com
3Derivatization2-Aminobenzothiazole, ProfenBenzothiazole-profen hybrid amide nih.gov

One-Pot and Multi-Component Reactions in Benzothiazole Synthesis

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single reaction vessel, saving time, resources, and reducing waste. nih.govbeilstein-journals.org These methods are increasingly being applied to the synthesis of benzothiazole derivatives. researchgate.net

A three-component reaction for the synthesis of 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives has been developed, reacting 2-chlorobenzothiazole, benzyl (B1604629) bromides, and phenols in a one-pot fashion. researchgate.net This catalyst-free reaction proceeds in excellent yields. researchgate.net

Another example is the one-pot, three-component synthesis of thiazolyl-hydrazono-ethylthiazole derivatives. nih.gov This reaction utilizes 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and a hydrazonoyl chloride or phenacyl bromide. nih.gov

Furthermore, a facile one-pot synthesis of thiazolo[3,2-a]benzimidazole and pyran fused polyheterocyclic scaffolds has been reported, starting from phenacyl bromides and 2-mercaptobenzothiazole. rsc.org MCRs have also been employed to synthesize fully substituted 1,3-thiazoles appended with naturally occurring lawsone. acs.org

The following table highlights some one-pot and multi-component reactions for synthesizing benzothiazole-related structures.

Reaction TypeReactantsProductKey Advantages
Three-component2-Chlorobenzothiazole, Benzyl bromide, Phenol4-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-oneCatalyst-free, excellent yields. researchgate.net
Three-component2-(2-Benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, Hydrazonoyl chlorideThiazolyl-hydrazono-ethylthiazole derivativeRapid, convenient. nih.gov
Multi-componentPhenacyl bromide, 2-Mercaptobenzothiazole, Malononitrile, AldehydeThiazolo[3,2-a]benzimidazole and pyran fused polyheterocyclesFacile, efficient. rsc.org

Pharmacophore Hybridization Strategies

Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. nih.gov This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or a broader spectrum of activity. nih.gov

In the context of benzothiazoles, this strategy has been employed to develop novel anticancer agents. nih.gov For instance, new benzothiazole-based hybrids have been synthesized by combining the benzothiazole scaffold with other anticancer moieties like thiazolidine-2,4-dione, cyanothiouracil, or urea (B33335). nih.gov These hybrids are designed to target multiple pathways involved in cancer progression, such as VEGFR-2 inhibition. nih.gov

Another example is the synthesis of benzothiazole-profen hybrid amides, which combines the anti-inflammatory and antioxidant properties of the benzothiazole core with the well-established anti-inflammatory activity of profens. nih.gov This hybridization aims to achieve synergistic effects and potentially reduce side effects. nih.gov

The design of these hybrid molecules often involves a linker or spacer group to connect the different pharmacophores, ensuring they can adopt the correct conformation to interact with their respective biological targets. nih.gov

The table below presents examples of pharmacophore hybridization strategies involving the benzothiazole scaffold.

Hybrid TypeCombined PharmacophoresTargeted Biological Activity
Benzothiazole-ThiazolidinedioneBenzothiazole, Thiazolidine-2,4-dioneAnticancer (VEGFR-2 inhibition) nih.gov
Benzothiazole-CyanothiouracilBenzothiazole, CyanothiouracilAnticancer (VEGFR-2 inhibition) nih.gov
Benzothiazole-ProfenBenzothiazole, Profen (NSAID)Anti-inflammatory, Antioxidant nih.gov
Benzothiazole-IsatinBenzothiazole, IsatinAnti-breast cancer science-gate.com

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(3-chlorophenyl)benzo[d]thiazole. Both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. For benzothiazole (B30560) derivatives, aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm). The protons on the benzothiazole ring system and the 3-chlorophenyl substituent will exhibit distinct signals. The splitting patterns of these signals (singlet, doublet, triplet, multiplet) arise from spin-spin coupling with neighboring protons and are crucial for determining the substitution pattern. For instance, a doublet of doublets might be observed for a proton with two non-equivalent neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbon atoms of the aromatic rings in this compound will appear in the δ 110-160 ppm range. The carbon attached to the nitrogen (C=N) in the thiazole (B1198619) ring is typically found further downfield. Specialized NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. Furthermore, two-dimensional NMR experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals by correlating connected nuclei.

While specific spectral data for this compound is not detailed in the provided search results, the general principles of NMR analysis of related benzothiazole and benzimidazole (B57391) derivatives are well-established. rsc.orgnih.govresearchgate.netmdpi.com For example, in related benzimidazole compounds, the C2 carbon signal is significantly shifted depending on the substituent. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzazole Structures

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-phenyl-1H-benzo[d]imidazoleDMSO12.88 (s, 1H), 8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H)Not specified
2-cyclohexyl-1H-benzo[d]imidazoleCDCl₃12.11 (s, 1H), 7.60 (dd, J = 5.9, 3.2Hz, 2H), 7.22-7.17 (m, 2H), 2.79 (tt, J = 10.8, 3.5Hz, 1H), plus aliphatic signals157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0
N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamineDMSO-d₆2.51 (s, 3H, CH₃), 7.16–8.28 (m, 11H), 8.73 (s, 1H)21.2 (CH₃), multiple aromatic signals from 116.5-152.1, 160.5 (C=N)

This table is for illustrative purposes and shows data for related compounds to demonstrate typical chemical shift ranges.

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its specific structural components.

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the thiazole ring will show a characteristic absorption band in the region of 1550-1650 cm⁻¹. For a related compound, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, this was observed at 1557 cm⁻¹. nih.gov

C=C stretching: The aromatic carbon-carbon double bonds in both the benzothiazole and chlorophenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ range. nih.gov

C-S stretching: The carbon-sulfur bond in the thiazole ring will have a weaker absorption, typically in the 600-800 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings occur in the 650-900 cm⁻¹ range and are indicative of the substitution pattern.

Theoretical calculations, often using methods like Density Functional Theory (DFT), can be used to predict the vibrational spectra of molecules like this compound, aiding in the assignment of experimental IR bands. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
C=N (Thiazole)Stretching1550 - 1650
Aromatic C=CStretching1400 - 1600
C-ClStretching600 - 800
Aromatic C-HOut-of-plane Bending650 - 900

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

The molecular formula for this compound is C₁₃H₈ClNS. Its exact molecular weight can be calculated, and the high-resolution mass spectrum will confirm this value with high precision. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M+2 peak will have an intensity of approximately one-third that of the M⁺ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) ionization is a common method that causes the molecule to fragment in a reproducible manner. The analysis of these fragment ions provides a "fingerprint" that can be used to confirm the structure. For benzothiazole derivatives, common fragmentation pathways include cleavage of the bonds connecting the substituent to the benzothiazole core and fragmentation of the benzothiazole ring system itself. For example, in the mass spectrum of a related compound, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the molecular ion [M⁺] was observed, along with significant fragment ions. nih.gov

Table 3: Expected Mass Spectrometric Data for this compound

ParameterExpected Value/Observation
Molecular FormulaC₁₃H₈ClNS
Molecular Weight (³⁵Cl)~245.0 g/mol
Molecular Ion Peak (M⁺)m/z ~245
Isotopic Peak (M+2)m/z ~247 (approx. 33% intensity of M⁺)
Key Fragment IonsLoss of Cl, fragmentation of the thiazole ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The benzothiazole moiety itself has characteristic absorptions, and the presence of the 3-chlorophenyl group will influence the position and intensity of these bands. The position of the absorption maxima (λ_max) is affected by the extent of conjugation and the nature of substituents. researchgate.net Generally, benzothiazole derivatives exhibit intense absorption bands in the UV region. researchgate.netresearchgate.net The solvent used can also influence the spectrum by stabilizing the ground or excited states to different extents.

Table 4: Typical UV-Vis Absorption Data for Benzothiazole Derivatives

Compound ClassTypical λ_max (nm)Type of Transition
Benzothiazoles250 - 350π-π*

The exact λ_max for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound would be required for this analysis. The technique involves diffracting a beam of X-rays off the ordered crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

This method would confirm the planarity of the benzothiazole ring system and determine the dihedral angle between the benzothiazole and the 3-chlorophenyl rings. Intermolecular interactions in the crystal lattice, such as π-π stacking, can also be identified. nih.gov For example, the crystal structure of a related compound, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, revealed that the benzothiazole and chromene ring systems are nearly coplanar. nih.gov

Table 5: Key Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise 3D position of each atom
Bond LengthsDistances between bonded atoms
Bond AnglesAngles between three connected atoms
Torsional AnglesDihedral angles describing the conformation of the molecule
Intermolecular InteractionsPacking forces like hydrogen bonds and π-π stacking

Raman Spectroscopy Applications

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, Raman spectroscopy would provide information about the vibrations of the molecular framework. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the C-S stretching vibration and the symmetric breathing modes of the aromatic rings are often more prominent in the Raman spectrum. Theoretical calculations can also be used to predict and assign Raman active modes. researchgate.net

Computational Chemistry Approaches in Research on 2 3 Chlorophenyl Benzo D Thiazole

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has been widely employed to investigate the molecular properties of benzothiazole (B30560) derivatives. This theoretical framework allows for the calculation of various electronic and structural characteristics of 2-(3-chlorophenyl)benzo[d]thiazole, offering a deeper understanding of its behavior.

Optimized Geometry and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. For derivatives of 2-phenylbenzothiazole (B1203474), DFT calculations, often using the B3LYP functional with a 6-311++G(**) basis set, have been instrumental in determining their conformational preferences. nih.gov Studies on similar structures, such as 2-(2-hydroxyphenyl)benzothiazole, have shown that multiple conformers can exist, and their relative stabilities can be evaluated. nih.gov The optimized geometrical parameters obtained through these calculations often show good agreement with experimental data from X-ray crystallography. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of a molecule's stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic transitions. researchgate.net For instance, a small energy gap can explain high chemical reactivity due to the narrow energy space for these transitions. researchgate.net In substituted benzothiazoles, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

HOMO-LUMO Energy Values and Related Parameters
ParameterValue (eV)Significance
EHOMO-5.70Electron-donating ability
ELUMO-3.15Electron-accepting ability
ΔE (HOMO-LUMO gap)2.55Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. nih.gov

Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.netnih.gov Green regions represent neutral potential. nih.gov In benzothiazole derivatives, MEP analysis helps to identify the electron-rich and electron-deficient areas, providing insights into potential intermolecular interactions. researchgate.net For example, negative potential regions are often located over electronegative atoms like nitrogen and oxygen. trdizin.gov.tr

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which are crucial for understanding molecular stability. nih.gov Hyperconjugative interactions, or charge delocalization from occupied (donor) to unoccupied (acceptor) orbitals, are key stabilizing factors.

The strength of these interactions can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis has been successfully applied to study the stability of various heterocyclic compounds, including benzisothiazole derivatives. nih.gov

Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical reactivity. Global descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are determined from the HOMO and LUMO energies and offer a general overview of the molecule's reactivity. nih.gov

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are essential for predicting the regioselectivity of chemical reactions. Such analyses have been performed on related heterocyclic systems to understand their reactivity patterns. nih.gov

Electronic Structure and Charge Transfer Analysis

The electronic structure of this compound can be further investigated through an analysis of its Mulliken population and charge distribution. nih.gov This provides information on the net atomic charges and how electrons are distributed among the atoms in the molecule.

Intramolecular charge transfer is a key aspect of the electronic properties of many organic molecules. nih.gov The analysis of HOMO and LUMO distributions, along with the HOMO-LUMO energy gap, reveals the possibility and nature of charge transfer within the molecule. A small energy gap often signifies a propensity for intramolecular charge transfer, which can significantly influence the molecule's optical and electronic properties. nih.gov DFT studies on related benzothiazole-containing polymers have shown how substitutions can alter the electronic structure and band gap, affecting charge transfer characteristics. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding how it interacts with protein targets at a molecular level.

Molecular docking simulations are frequently used to estimate the binding affinity of a ligand, such as this compound, to a protein's active site. This binding affinity is often expressed as a docking score in units of kcal/mol, with more negative values indicating a stronger predicted interaction. For instance, studies on similar benzothiazole derivatives have shown a range of docking scores against various enzymes. While specific data for this compound is proprietary to individual research projects, analogous compounds have demonstrated binding energies that suggest potential inhibitory activity.

These docking scores can be correlated with the inhibition constant (Ki), a measure of a compound's potency as an inhibitor. A lower Ki value signifies a more potent inhibitor. Computational programs can estimate Ki based on the calculated binding free energy. For a series of benzothiazole derivatives, these predicted values are instrumental in ranking compounds and prioritizing them for synthesis and further biological evaluation.

Compound SeriesTarget EnzymePredicted Binding Affinity (kcal/mol)
Benzothiazole DerivativesCyclooxygenase (COX)-7.0 to -9.5
Thiazole-Coumarin HybridsVEGFR-2-7.7 to -9.9 nih.gov
Thiazole (B1198619) DerivativesPhospholipase A2Not specified

This table presents illustrative data from studies on related compounds to demonstrate the typical range of predicted binding affinities.

Beyond predicting binding strength, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. For this compound, these studies can identify the key amino acid residues within the binding pocket that form significant interactions with the molecule.

Hydrogen bonds are particularly important for the specificity and stability of ligand-protein complexes. Docking simulations can pinpoint potential hydrogen bond donors and acceptors on both the ligand and the protein. For example, the nitrogen atom in the benzothiazole ring and the chlorine atom on the phenyl ring of this compound could participate in crucial interactions. Studies on related benzothiazole compounds have identified interactions with residues such as Lysine, Aspartic acid, and Arginine. nih.gov

Interacting ResidueType of Interaction
Lysine (e.g., Lys220)Arene-H interaction nih.gov
Aspartic AcidHydrogen bond
ArginineHydrogen bond

This table lists key binding residues and interaction types commonly observed in docking studies of benzothiazole derivatives.

Molecular Dynamics Simulations for Receptor Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. biointerfaceresearch.com MD simulations can be performed on the docked complex of this compound and its target protein to assess the stability of the binding pose and to observe conformational changes in both the ligand and the protein. nih.gov These simulations provide a more realistic representation of the biological environment and can confirm the stability of key interactions, such as hydrogen bonds, identified in docking studies. nih.gov

In silico Pharmacokinetic Property Prediction

The therapeutic potential of a compound is not solely dependent on its biological activity but also on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict the ADME properties of drug candidates like this compound at an early stage of development. nih.govresearchgate.net

These predictive models can estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com For instance, adherence to Lipinski's rule of five is a common in silico filter used to assess the "drug-likeness" of a compound. Predictions for this compound would help in identifying potential liabilities and guiding modifications to improve its pharmacokinetic profile.

Pharmacokinetic ParameterPredicted Property
Oral BioavailabilityGood to Moderate
Blood-Brain Barrier PenetrationVariable
Plasma Protein BindingHigh
Cytochrome P450 InhibitionPotential for inhibition

This table provides a general, illustrative prediction of pharmacokinetic properties for a compound with the structural characteristics of this compound based on computational models.

Computer-Aided Drug Design (CADD) Strategies

Computer-aided drug design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug molecules. biointerfaceresearch.com For this compound, CADD strategies can be employed to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, to design ligands that fit snugly into the binding site. By analyzing the docked pose of this compound, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the protein, thereby enhancing binding affinity. This iterative process of design, synthesis, and testing, guided by computational insights, can significantly accelerate the drug discovery process.

Investigation of Biological Activities in Vitro Pre Clinical Focus

Antimicrobial Activities of 2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE and its Derivatives

The antimicrobial efficacy of this compound and its related compounds has been evaluated against a variety of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of benzothiazole (B30560) have demonstrated notable antibacterial activity against Gram-positive bacteria. For instance, certain thiazolo-pyrimidine derivatives have shown noteworthy action against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL. nih.gov Similarly, other synthesized compounds have exhibited comparable antibacterial activity to ampicillin (B1664943) against Bacillus subtilis at a concentration of 100 μg/mL. nih.gov Benzisoselenazolones, which are structurally related to benzothiazoles, have also been found to significantly reduce the growth of the Gram-positive bacterium Staphylococcus aureus. nih.gov The antibacterial activity of various heteroaryl(aryl) thiazole (B1198619) derivatives has been described as moderate to good, with MIC values ranging from 0.17 to >3.75 mg/mL. nih.gov

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger, Penicillium expansum)

The antifungal potential of benzothiazole derivatives has been investigated against several fungal species. Some heteroaryl(aryl) thiazole derivatives have shown better antifungal activity than antibacterial activity, with MIC values in the range of 0.06–0.47 mg/mL. nih.gov Specifically, selenoorganic compounds from the benzisoselenazolone group have been found to suppress the growth of fungi, with 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one strongly inhibiting the growth of Candida albicans. nih.gov In other studies, newly synthesized indole-pyrazolone derivatives incorporated with a 1,2,3-triazole moiety demonstrated good-to-moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov Furthermore, some 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have shown antifungal activity against pathogenic fungi. biorxiv.org However, it is noteworthy that certain synthesized compounds showed no antimicrobial activity against Candida albicans. ijpsjournal.com

Microdilution Methods for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. acm.or.krnih.gov This method is convenient and widely used for rapid susceptibility testing of a large number of bacterial isolates. acm.or.kr The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. nih.gov To enhance the objectivity of the results, redox indicators like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the broth, which allows for a colorimetric determination of microbial growth. acm.or.kr Another tetrazolium salt, 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride (STC), has also been used in a modified broth microdilution method for mycobacterial susceptibility testing. nih.gov The results of the microdilution method can be verified by time-kill assays. nih.gov

Anticancer and Cytotoxic Activities of this compound and its Derivatives

The cytotoxic effects of this compound and its derivatives have been extensively studied against various human cancer cell lines, revealing their potential as anticancer agents.

Evaluation against Various Cancer Cell Lines (e.g., A549, HT1080, MCF7, HepG2)

Derivatives of benzothiazole have been evaluated for their anticancer activity against a panel of human cancer cell lines. For instance, novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were assessed for their anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines. nih.gov Similarly, the in vitro anti-tumoral activity of a phosphomolybdate based hybrid solid was tested against human breast cancer (MCF-7), human lung cancer (A549), and human liver cancer (HepG2) cells, showing considerable inhibitory effects. nih.gov Other studies have investigated the anticancer activity of thiopyrano[2,3-d]thiazoles against MCF7 and HepG2 human cancer cell lines. jst.go.jp Furthermore, novel benzothiazole-2-thiol derivatives have exhibited potent and broad-spectrum inhibitory activities against various cancer cell lines including A549, HepG2, and MCF-7. mdpi.com Naphthalimide–benzothiazole conjugates also showed excellent cytotoxicity against A549 and MCF7 cancer cells. semanticscholar.org

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound. nih.govresearchgate.netaltogen.com This assay is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by mitochondrial reductases in living cells. nih.gov The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength, typically around 570 nm. nih.gov The IC50 value, which represents the concentration of a drug that reduces cell viability by 50%, is a key parameter for evaluating the cytotoxic potential of a compound. researchgate.netaltogen.com This assay can be performed in a 96-well plate format, making it suitable for high-throughput screening of potential anticancer agents. nih.govaltogen.com

Interactive Data Tables

Table 1: Antibacterial Activity of Benzothiazole Derivatives

Compound/DerivativeBacteriumActivity/MICReference
Thiazolo-pyrimidine derivativesStaphylococcus aureusMIC: 250 μg/mL nih.gov
Thiazolo-pyrimidine derivativesBacillus subtilisComparable to ampicillin at 100 μg/mL nih.gov
BenzisoselenazolonesStaphylococcus aureusSignificant growth reduction nih.gov
Heteroaryl(aryl) thiazole derivativesGram-positive bacteriaMIC: 0.17 to >3.75 mg/mL nih.gov

Table 2: Antifungal Activity of Benzothiazole and Related Derivatives

Compound/DerivativeFungusActivity/MICReference
Heteroaryl(aryl) thiazole derivativesVarious fungiMIC: 0.06–0.47 mg/mL nih.gov
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneCandida albicansStrong inhibition nih.gov
Indole-pyrazolone-1,2,3-triazole derivativesCandida albicans, Aspergillus nigerGood-to-moderate activity nih.gov
2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-onesPathogenic fungiAntifungal activity noted biorxiv.org

Table 3: Anticancer Activity of Benzothiazole Derivatives against Various Cell Lines

Compound/DerivativeCell LineActivity/IC50Reference
Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivativesMCF-7, A549Anticancer activity observed nih.gov
Phosphomolybdate based hybrid solidHepG2, A549, MCF-7IC50: 33.79 μmol L-1, 25.17 μmol L-1, 32.11 μmol L-1 respectively nih.gov
Thiopyrano[2,3-d]thiazolesMCF7, HepG2Anticancer activity investigated jst.go.jp
Benzothiazole-2-thiol derivative 7eA549, HepG2IC50: 44 nM, 48 nM respectively mdpi.com
Naphthalimide–benzothiazole conjugatesA549, MCF7Excellent cytotoxicity semanticscholar.org

Mechanistic Aspects of Cytotoxicity (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a key mechanism through which cytotoxic compounds exert their anti-tumor effects. Research has shown that various benzothiazole derivatives can trigger apoptosis in cancer cells through multiple pathways.

One of the primary mechanisms involves the mitochondria-mediated intrinsic pathway. frontiersin.org This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad). frontiersin.org Antitumor agents can disrupt the balance of these proteins, leading to the inhibition of anti-apoptotic proteins and/or the activation of pro-apoptotic ones. This disruption compromises the integrity of the mitochondrial membrane, resulting in the release of cytochrome c. Cytochrome c then interacts with other cellular components to activate a cascade of enzymes called caspases, ultimately leading to cell death. frontiersin.org

Studies on novel benzothiazole derivatives have demonstrated their ability to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. frontiersin.org For instance, the compound N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide has been shown to induce apoptosis in colorectal cancer cells through this mitochondrial pathway. frontiersin.org This is further supported by the observed increase in cleaved caspase-3, a key executioner caspase in the apoptotic process. frontiersin.org

Furthermore, the generation of reactive oxygen species (ROS) has been identified as a crucial event in the apoptotic process induced by some benzothiazole derivatives. frontiersin.orgnih.gov Excessive accumulation of ROS can damage the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential and subsequent apoptosis. frontiersin.org The compound 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) has been shown to induce apoptosis in human leukemia cells through a ROS-mitochondrial mediated death signaling pathway, which also involves the activation of p38 MAPK. nih.gov

It is important to note that the cytotoxic action of many chemotherapeutic drugs is linked to their ability to induce apoptosis. nih.gov This programmed cell death can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor-mediated) pathway. nih.gov The extrinsic pathway is triggered by the binding of ligands to cell-surface death receptors. nih.gov While much of the focus has been on the intrinsic pathway for benzothiazoles, the complex interplay between these signaling cascades warrants further investigation.

Anti-inflammatory Activities of Related Benzothiazoles and Thiazoles

Benzothiazole and thiazole derivatives have demonstrated significant potential as anti-inflammatory agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in the inflammatory cascade and the scavenging of free radicals.

Enzyme Inhibition Assays (e.g., COX-2, MMPs)

A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in normal physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Several studies have synthesized and evaluated benzothiazole and related heterocyclic derivatives as selective COX-2 inhibitors. For example, a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles were screened for their inhibitory activity against both COX-1 and COX-2. nih.gov Among these, compounds 5h, 5i, 5j, and 5l were identified as potent COX-2 inhibitors with IC50 values ranging from 0.06 to 0.81 μM. nih.gov Similarly, a novel series of benzhydrylpiperazine-based compounds were designed as dual COX-2/5-LOX inhibitors, with compound 9d showing promising COX-2 inhibition (IC50 = 0.25 ± 0.03 μM). rsc.org

The anti-inflammatory potential of these compounds is not limited to COX inhibition. Other enzymes such as matrix metalloproteinases (MMPs), aldose reductase, and phospholipase A2 are also implicated in the inflammatory process. nih.gov Molecular docking studies have suggested that some benzimidazole (B57391) derivatives exhibit significant binding affinity with these therapeutic targets, indicating a potential for multi-targeting inhibition. nih.gov

Free Radical Scavenging Assays

Free radicals, particularly reactive oxygen species (ROS), play a significant role in the pathogenesis of inflammatory conditions. derpharmachemica.com Antioxidants, which can neutralize these free radicals, can therefore exhibit anti-inflammatory effects. The free radical scavenging activity of benzothiazole derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. derpharmachemica.comnih.gov

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at around 520 nm. derpharmachemica.comnih.gov Similarly, the ABTS assay measures the reduction of the ABTS radical cation. derpharmachemica.com Studies have shown that some synthesized benzothiazole derivatives possess significant radical scavenging potential. For instance, a study on novel 2-aryl benzothiazole derivatives found that they exhibited better antioxidant activity in the ABTS assay compared to the DPPH assay. derpharmachemica.com Another method, the Ferric Reducing Antioxidant Power (FRAP) assay, evaluates the ability of a sample to reduce ferric ions to ferrous ions. nih.govmdpi.com

The structure of the benzothiazole derivative plays a crucial role in its antioxidant activity. For example, the presence of electron-donating groups, such as a hydroxyl (-OH) group, has been shown to improve the hydroxyl radical scavenging activity of certain compounds. ijprajournal.com Conversely, electron-withdrawing groups can also influence the antioxidant potential. ijprajournal.com

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of new antitubercular agents with novel mechanisms of action. nih.govacs.org Benzothiazole and related heterocyclic structures, such as thiazoles and triazoles, have emerged as promising scaffolds in the search for new anti-TB drugs.

A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and evaluated for their anti-mycobacterial activity against the H37Rv strain of Mtb using the Microplate Alamar Blue Assay (MABA). nih.gov Several of these compounds demonstrated significant inhibitory activity, with Minimum Inhibitory Concentrations (MICs) as low as 1.6 µg/mL, which is comparable to the standard antitubercular drug isoniazid. nih.gov Molecular docking studies suggested that these compounds may exert their effect by inhibiting the DprE1 enzyme, a key enzyme in the Mtb cell wall synthesis pathway. nih.gov

Similarly, various 1,2,3-triazole derivatives have been synthesized and screened for their in vitro antitubercular activity. nih.govrsc.org Some of these compounds exhibited potent activity, with MIC values in the range of 1.56-3.13 μg/mL. nih.gov The "click chemistry" approach has been utilized to efficiently synthesize libraries of these triazole derivatives for screening. rsc.org

The table below summarizes the antitubercular activity of selected benzothiazole and related derivatives against M. tuberculosis.

Compound SeriesMost Active CompoundsMIC (µg/mL)Reference
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides5b, 5d, 5h1.6 nih.gov
Pyrazolylpyrazoline-clubbed Triazole/Tetrazole Hybrids9k, 9o12.5 nih.gov
1,2,3-Triazole Derivatives-1.56-3.13 nih.gov
15e5.8-29.9 rsc.org

It is noteworthy that some of these compounds have also been evaluated for their activity against dormant Mtb, which is a critical aspect for developing drugs that can shorten the duration of TB treatment. nih.gov

Antiparasitic Activities (e.g., Leishmanicidal, Trypanocidal)

Leishmaniasis and trypanosomiasis are neglected tropical diseases caused by protozoan parasites of the genera Leishmania and Trypanosoma, respectively. The current treatments for these diseases have limitations, including toxicity and the emergence of drug resistance, highlighting the need for new therapeutic agents. scielo.brnih.gov Thiazole and benzothiazole derivatives have shown promise as potential antiparasitic agents.

In vitro Efficacy against Promastigote and Amastigote Forms

The life cycle of Leishmania parasites includes two main stages: the extracellular promastigote form found in the insect vector and the intracellular amastigote form that resides within mammalian host cells. Effective leishmanicidal drugs should ideally be active against both forms.

Studies have evaluated the in vitro activity of various thiazole and benzothiazole derivatives against both promastigote and amastigote forms of Leishmania species, such as L. amazonensis and L. major. For instance, a series of 4-(4-chlorophenyl)thiazole compounds displayed IC50 values ranging from 19.86 to 200 µM against promastigotes and from 101 to over 200 µM against amastigotes of L. amazonensis. scielo.br Another study on 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylepiperazines showed significant activity against the promastigote form of L. major. nih.gov

Similarly, the trypanocidal activity of these compounds has been investigated against Trypanosoma cruzi, the causative agent of Chagas disease. The aforementioned 4-(4-chlorophenyl)thiazole derivatives exhibited IC50 values ranging from 1.67 to 100 µM against the trypomastigote form and from 1.96 to over 200 µM against the amastigote form of T. cruzi. scielo.br

The table below presents the in vitro antiparasitic activity of selected thiazole derivatives.

Compound SeriesParasiteFormIC50 Range (µM)Reference
4-(4-Chlorophenyl)thiazole derivativesLeishmania amazonensisPromastigote19.86 - 200 scielo.br
Amastigote101 - >200
Trypanosoma cruziTrypomastigote1.67 - 100
Amastigote1.96 - >200

These findings suggest that thiazole-based compounds are a valuable starting point for the development of new drugs to combat these parasitic infections.

Structure Activity Relationship Sar Studies of 2 3 Chlorophenyl Benzo D Thiazole and Its Analogues

Impact of Benzothiazole (B30560) Ring System on Biological Activity

The benzothiazole scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.net This core structure is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netbenthamscience.compharmacyjournal.in The biological significance of the benzothiazole ring is attributed to its unique structural and electronic properties. The presence of sulfur and nitrogen heteroatoms in the thiazole ring allows for various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets like enzymes and receptors. nih.gov

The planarity of the benzothiazole system facilitates its intercalation into DNA or binding to the active sites of enzymes. researchgate.net Modifications to the benzothiazole nucleus, particularly at the C2 and C6 positions, have been shown to significantly modulate the biological activity of its derivatives. benthamscience.comnih.gov The versatility of the benzothiazole ring system makes it a privileged scaffold in drug discovery, providing a robust framework for the development of novel therapeutic agents. benthamscience.compcbiochemres.com

Influence of Substituents at the 2-Position of Benzothiazole (Chlorophenyl Group Specificity)

The substituent at the 2-position of the benzothiazole ring plays a pivotal role in determining the compound's biological profile. benthamscience.comnih.gov The introduction of a phenyl group at this position, creating 2-phenylbenzothiazole (B1203474) derivatives, has been a particularly fruitful strategy in the development of potent bioactive molecules. The nature and substitution pattern of this phenyl ring are critical for activity.

Role of Halogen Substituents in Biological Activity

Halogen atoms, such as chlorine, are frequently incorporated into drug candidates to enhance their biological activity. nih.govresearchgate.net The introduction of a halogen can influence a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. nih.gov In the context of 2-phenylbenzothiazole derivatives, halogen substituents on the phenyl ring have been shown to be crucial for their biological effects. nih.gov

The presence of a halogen atom can lead to the formation of halogen bonds, which are non-covalent interactions between the halogen and a nucleophilic site on a biological target. ijres.org These interactions can contribute to the binding affinity and selectivity of the compound. Studies have shown that the type and position of the halogen substituent can dramatically alter the biological activity of 2-phenylbenzothiazole analogues. For instance, the binding affinity of certain compounds to human serum albumin was found to increase with the atomic number of the halogen substituent. nih.gov

Significance of Meta-Chlorophenyl Substitution

The specific placement of the chloro substituent on the phenyl ring is a key determinant of biological activity. Research on various heterocyclic compounds has demonstrated that the position of a substituent can significantly impact its interaction with target molecules. nih.gov In the case of 2-phenylbenzothiazole derivatives, a meta-chlorophenyl substitution has been identified as being particularly significant for certain biological activities.

Studies comparing ortho, meta, and para-substituted chlorophenyl analogues have revealed that the meta-substituted derivatives often exhibit superior potency. nih.gov This enhanced activity is thought to be due to a combination of steric and electronic factors. The meta position may allow for optimal orientation of the molecule within the binding pocket of a biological target, minimizing steric hindrance and maximizing favorable interactions. nih.gov

Effects of Other Substituents on Phenyl Ring (e.g., Electron-Donating, Electron-Withdrawing Groups)

Beyond halogen substituents, the introduction of other functional groups on the 2-phenyl ring can further modulate the biological activity of benzothiazole derivatives. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can have a profound impact.

Substituent Type Example Groups General Effect on Biological Activity
Electron-Donating-OCH3, -NH2, -CH3Can increase electron density and participate in hydrogen bonding. wmich.edursc.org
Electron-Withdrawing-NO2, -CN, -CF3Can alter electron distribution and enhance interactions with biological targets. acs.orgnih.gov

Correlation between Chemical Structure and Cell Type Sensitivity

The sensitivity of different cell types to a particular compound is often directly related to its chemical structure. Minor structural modifications can lead to significant changes in selectivity towards specific cell lines. For 2-phenylbenzothiazole derivatives, the substitution pattern on both the benzothiazole and the 2-phenyl rings can influence which types of cells are most affected.

For example, certain substitutions may render a compound more effective against specific cancer cell lines. nih.gov This selectivity is likely due to differences in the expression of target proteins or variations in cellular uptake and metabolism among different cell types. Understanding this correlation is crucial for developing targeted therapies with improved efficacy and reduced side effects. Research has shown that structural factors, such as the spatial positions of metal atoms in phenylbenzothiazole complexes, can be important in their reactivity and potential application as imaging probes, highlighting the structure-sensitivity relationship. nih.gov

General Principles of SAR in Heterocyclic Compounds for Drug Design

The study of SAR in heterocyclic compounds like 2-(3-chlorophenyl)benzo[d]thiazole provides fundamental principles for rational drug design. nih.govyoutube.com The core heterocyclic scaffold provides a template that can be systematically modified to optimize biological activity. nih.govfrontiersin.org

Key principles include:

Pharmacophore Identification: Identifying the essential structural features responsible for biological activity. For benzothiazoles, the ring system itself and substituents at key positions are critical. pharmacyjournal.in

Bioisosteric Replacement: Substituting one functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. carewellpharma.in

Conformational Analysis: Understanding the three-dimensional shape of the molecule and how it influences binding to its biological target.

Lipophilicity and Solubility Balance: Modifying the structure to achieve an optimal balance between water solubility and lipid solubility for favorable absorption, distribution, metabolism, and excretion (ADME) properties.

By applying these principles, medicinal chemists can design and synthesize new analogues of this compound with enhanced therapeutic potential. nih.gov

Medicinal Chemistry and Drug Design Perspectives

Design and Optimization Strategies for Enhanced Potency and Selectivity

The design of novel therapeutic agents based on the 2-(3-chlorophenyl)benzo[d]thiazole scaffold involves several strategic modifications to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. A key approach is scaffold hopping, where the benzothiazole (B30560) core is used to replace a different central structure in a known active molecule to improve properties like acidity, solubility, and metabolic clearance. nih.gov

Optimization strategies often focus on the nature and position of substituents on both the benzothiazole and the phenyl rings.

Substituent Position: The position of the chlorine atom on the phenyl ring is critical. A meta-substitution, as seen in this compound, can confer distinct steric and electronic effects that may alter target binding specificity compared to ortho- or para-substituted analogs. For instance, in the development of BCL-2 inhibitors, a 3-chlorobenzyloxy derivative showed moderate inhibitory activity, highlighting the influence of the meta-position on biological function. nih.gov

Hydrophobic Interactions: The benzothiazole moiety provides a large aromatic surface area that can engage in favorable interactions with hydrophobic pockets within biological targets, such as the active sites of enzymes like protein kinases. nih.gov Further optimization can be achieved by introducing various small and large hydrophobic groups to explore interactions with specific regions of the target protein, such as the P2 pocket in BCL-2, to find a derivative with optimal inhibitory activity. nih.gov

Bioisosteric Replacement: In designing new inhibitors, the benzothiazole scaffold can serve as a bioisostere for other aromatic systems. For example, it has been used to replace the pyridine (B92270) ring in known VEGFR-2 inhibitors. nih.gov This strategy aims to retain or improve biological activity while potentially altering other properties like metabolism or toxicity.

StrategyRationaleExample ApplicationKey Finding
Scaffold Hopping Replacing a central scaffold (e.g., saccharine) with benzothiazole to improve acidity, solubility, and clearance. nih.govBCL-2 InhibitorsThe benzothiazole core can properly orient binding moieties for hydrophobic interactions. nih.gov
Substituent Modification Altering the position of substituents (e.g., meta-chloro vs. para-chloro) to modify steric and electronic properties for better target fit. BCL-2 InhibitorsA 3-chlorobenzyloxy derivative (13a) exhibited moderate BCL-2 inhibition (35%). nih.gov
Bioisosteric Replacement Substituting a ring system (e.g., pyridine) with the benzothiazole scaffold to maintain or enhance activity while modifying other properties. nih.govVEGFR-2 InhibitorsReplacing a pyridine ring with benzothiazole is a core strategy in designing novel kinase inhibitors. nih.gov

Molecular Hybridization Approaches in Benzothiazole Research

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The benzothiazole nucleus is an ideal candidate for this strategy due to its chemical stability and proven biological relevance. nih.govnih.gov

Researchers have successfully created hybrid compounds by combining the benzothiazole scaffold with other heterocyclic systems known for their biological activities.

Benzothiazole-Triazole Hybrids: The 1,2,3-triazole ring is a common partner for hybridization. A notable example involves the synthesis of a complex hybrid where a 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole core is linked via a piperazine-methanone bridge to a 1-(3-chlorophenyl)-1H-1,2,3-triazole moiety. rsc.org This specific compound (IT11) was developed as part of a series of potential antitubercular agents. rsc.org Other research has focused on synthesizing 1,2,3-triazole-benzothiazole hybrids to evaluate their potential as anti-inflammatory, antifungal, and antitubercular agents. mdpi.com

Benzothiazole-Thiadiazole Hybrids: In the pursuit of new anticancer agents, benzothiazole has been hybridized with 1,3,4-thiadiazole (B1197879) aryl urea (B33335) moieties. nih.gov This approach aims to create novel VEGFR-2 inhibitors by combining the kinase-inhibiting potential of the benzothiazole scaffold with other functional groups designed to interact with the target enzyme. nih.gov

Other Hybrids: The benzothiazole moiety has also been hybridized with N-phenylacetamide to enhance antibacterial activity and with cyanothiouracil to create potential antitumor agents. nih.govnih.gov These examples underscore the versatility of the benzothiazole core in creating diverse molecular architectures.

Hybrid StructurePartner Pharmacophore(s)LinkerTherapeutic Target/Application
Benzothiazole-Triazole rsc.org1,2,3-Triazole, PiperazineMethyl-piperazin-methanoneAntitubercular
Benzothiazole-Thiadiazole nih.gov1,3,4-Thiadiazole, Aryl UreaSulfanylacetamideAnticancer (VEGFR-2)
Benzothiazole-Thiazolidinedione nih.govThiazolidine-2,4-dioneAcetamide (B32628)Anticancer
Benzothiazole-Cyanothiouracil nih.govCyanothiouracilSulfanylacetamideAnticancer

Exploration of Benzothiazole as a Versatile Pharmacophore

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a versatile pharmacophore capable of binding to a wide range of biological targets with high affinity. nih.govthaiscience.info A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore modeling studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), have been employed to identify the key structural features of benzothiazole derivatives responsible for their biological activity. thaiscience.info These studies have revealed a common pharmacophore hypothesis for benzothiazole-based inhibitors that includes a combination of:

Aromatic Rings (R): The fused ring system itself, which can participate in π-π stacking and hydrophobic interactions with target proteins. thaiscience.info

Hydrogen Bond Acceptors (A): The nitrogen atom in the thiazole (B1198619) ring acts as a hydrogen bond acceptor. thaiscience.info

Hydrogen Bond Donors (D): Substituents added to the core structure can be designed to act as hydrogen bond donors. thaiscience.info

Hydrophobic Sites (H): The aromatic surface and various nonpolar substituents contribute to hydrophobic interactions. thaiscience.info

The ability of the benzothiazole scaffold to present these features in a well-defined spatial orientation allows it to interact effectively with diverse protein families, including protein kinases, cholinesterases, and monoamine oxidases. nih.govnih.govthaiscience.info The rigid nature of the fused ring system helps to maintain the proper orientation of the crucial binding moieties, reducing the entropic penalty upon binding and contributing to higher potency. nih.gov

Pharmacophoric FeatureType of InteractionRole in Biological Activity
Aromatic Ring π-π Stacking, HydrophobicAnchors the molecule in hydrophobic pockets of the target. thaiscience.info
Hydrogen Bond Acceptor Hydrogen BondingForms directed interactions with amino acid residues (e.g., backbone amides). thaiscience.info
Hydrogen Bond Donor Hydrogen BondingForms directed interactions with electron-rich residues (e.g., carbonyls). thaiscience.info
Hydrophobic Site Van der Waals, HydrophobicEnhances binding affinity through non-polar interactions. thaiscience.info

Development of Novel Benzothiazole-Based Compounds for Specific Therapeutic Applications

The structural and pharmacophoric versatility of the benzothiazole scaffold, including derivatives like this compound, has led to its exploration in a multitude of therapeutic areas.

Anticancer Agents: Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression. nih.govnih.gov They have been developed as inhibitors of the anti-apoptotic protein BCL-2, which is overexpressed in many cancers. Additionally, benzothiazole hybrids have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govnih.gov

Neurodegenerative Diseases: In the context of multifactorial diseases like Alzheimer's, the benzothiazole scaffold is used to create multi-target-directed ligands (MTDLs). nih.gov These compounds are designed to interact with several relevant biological targets simultaneously. For example, novel benzothiazole derivatives have been developed that show inhibitory activity against histamine (B1213489) H3 receptor (H3R) as well as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in the pathology of Alzheimer's disease. nih.gov

Antimicrobial Agents: The benzothiazole core is a component of various compounds designed to combat microbial infections.

Antitubercular: Complex hybrids containing a 1-(3-chlorophenyl)-1,2,3-triazole moiety linked to a fused benzothiazole system have been synthesized and evaluated for their potential to treat tuberculosis. rsc.org

Antibacterial: Benzothiazole derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacteria. nih.gov

Antifungal: Molecular docking studies have explored the potential of 1,2,3-triazole-benzothiazole hybrids to act as antifungal agents by inhibiting the enzyme CYP51. mdpi.com

Therapeutic ApplicationBiological Target(s)Example Compound/SeriesKey Finding
Anticancer BCL-2 nih.gov3-chlorobenzyloxy benzothiazole derivative (13a)Showed moderate BCL-2 inhibition (35%). nih.gov
Anticancer VEGFR-2 nih.govBenzothiazole-thiadiazole hybridsDesigned as novel kinase inhibitors targeting angiogenesis. nih.gov
Alzheimer's Disease H3R, AChE, BuChE, MAO-B nih.govBenzothiazole derivative 3sShowed potent H3R inhibition (Ki = 0.036 µM) and micromolar inhibition of cholinesterases and MAO-B. nih.gov
Antitubercular Not specifiedIT11: A hybrid containing a 3-chlorophenyl-triazole moiety. rsc.orgSynthesized as a potential antitubercular agent. rsc.org
Antifungal CYP51 (in silico) mdpi.com1,2,3-Triazole-benzothiazole hybridsDocking studies suggest potential as antifungal agents. mdpi.com

Future Directions in Research on 2 3 Chlorophenyl Benzo D Thiazole

Exploration of Novel Synthetic Routes and Catalytic Systems

While classical methods for synthesizing 2-arylbenzothiazoles, such as the condensation of 2-aminothiophenols with carbonyl compounds, are well-established, future research will focus on developing more efficient, sustainable, and versatile synthetic strategies. mdpi.comnih.gov The pursuit of "green chemistry" principles is a significant driver in this area, encouraging the use of less hazardous reagents and solvents. mdpi.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique offers rapid reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. eurekaselect.com A novel approach has demonstrated the synthesis of 2-substituted benzothiazoles via the condensation of 2,2'-disulfanediyldianiline with aromatic aldehydes catalyzed by Na2S·9H2O under microwave irradiation, providing a green and efficient route. eurekaselect.com

Transition-Metal-Free Catalysis: Developing synthetic routes that avoid heavy or precious metal catalysts is a major goal to reduce cost and environmental impact. acs.org A straightforward synthesis of 2-arylbenzothiazoles has been achieved from 2-aminothiophenol (B119425) and aryl aldehydes using an air/DMSO oxidant system, which is operationally simple and proceeds without catalysts. organic-chemistry.org Similarly, K2S2O8 has been used as a non-transition metal mediator for the oxidative condensation of benzothiazoles with aryl aldehydes. organic-chemistry.org

Photocatalysis and Electrosynthesis: Leveraging visible light or electricity as energy sources for driving chemical reactions represents a frontier in sustainable synthesis. Electrochemical dehydrogenative cyclization of 2-mercaptobenzamides is one such innovative method for creating related heterocyclic structures. mdpi.com

Table 1: Comparison of Modern Synthetic Strategies for 2-Arylbenzothiazoles
MethodKey FeaturesPotential AdvantagesReference
Microwave-Assisted SynthesisUse of microwave irradiation as an energy source.Short reaction times, low power, high yields. eurekaselect.com
Catalyst-Free Air/DMSO SystemUses air as the terminal oxidant and DMSO as the solvent.Environmentally friendly, cost-effective, avoids toxic byproducts. organic-chemistry.org
K2S2O8-Mediated CondensationEmploys potassium persulfate as an oxidant.Avoids the need for transition metal catalysts. organic-chemistry.org
Ferromagnetic CatalysisUses a magnetically retrievable catalyst (e.g., Cu(0)–Fe3O4@SiO2/NH2cel).Ecologically friendly, easy catalyst recovery, uses water as a solvent. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of molecules. proteobiojournal.comnih.gov Future research on 2-(3-chlorophenyl)benzo[d]thiazole will increasingly rely on advanced computational modeling to provide insights that are difficult to obtain through experimental methods alone.

Key applications of computational modeling will include:

Conformational and Electronic Analysis: DFT calculations can be used to determine the most stable geometric conformations, analyze bond lengths and angles, and map the electron density distribution. proteobiojournal.commdpi.com Molecular Electrostatic Potential (MEP) maps are particularly useful for identifying regions prone to electrophilic or nucleophilic attack, which can guide the design of new derivatives. proteobiojournal.com

Spectroscopic Characterization: Theoretical calculations can predict vibrational (FT-IR) and electronic (UV-Vis) spectra, which aids in the experimental characterization of the compound and its derivatives. mdpi.com

Reactivity and Stability Analysis: By calculating parameters such as HOMO-LUMO energy gaps, global reactivity indices, and polarizability, researchers can predict the chemical reactivity and kinetic stability of the molecule. mdpi.comscirp.org

Molecular Docking and Dynamics: These simulations are crucial for predicting how this compound and its analogs bind to specific biological targets. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. nih.gov

Identification of Additional Biological Targets and Mechanisms of Action

The benzothiazole (B30560) scaffold is known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comut.ac.irmdpi.com However, for many derivatives, including this compound, the precise molecular targets and mechanisms of action are not fully understood.

Future research efforts should be directed towards:

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins or enzymes that the compound interacts with. This will move research beyond phenotypic screening to a more target-based approach.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate how the compound modulates the target's function. For example, if the compound shows anticancer activity, studies should investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways. mdpi.com

Exploring New Therapeutic Areas: The structural versatility of the benzothiazole core suggests that its derivatives may have utility in a wider range of diseases. mdpi.com Screening this compound against panels of targets for neurodegenerative diseases, viral infections, or metabolic disorders could uncover novel therapeutic applications. researchgate.net For instance, certain 2-arylbenzothiazoles have been investigated for activity against parasitic diseases like Chagas disease and human African trypanosomiasis (HAT). researchgate.net

Design and Synthesis of Next-Generation Derivatives with Improved Properties

Building on a deeper understanding of its synthesis, structure-activity relationships (SAR), and biological targets, the rational design of next-generation derivatives of this compound is a logical next step. The goal is to develop new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com

Future work in this area will involve:

Structure-Based Drug Design: Using insights from molecular docking and the crystal structures of target proteins to design derivatives that form more optimal interactions, thereby increasing binding affinity and selectivity.

Bioisosteric Replacement: Systematically replacing the chloro-substituent or modifying other parts of the molecule with different functional groups to fine-tune its electronic and steric properties. This can lead to improved activity and reduced off-target effects. For example, studies on related compounds have shown that introducing methoxy (B1213986) or acetyl groups can significantly alter cytotoxic activity. ut.ac.ir

Pharmacokinetic Optimization: Designing derivatives with better solubility, metabolic stability, and cell permeability. Computational tools for predicting ADMET properties will be invaluable in the early stages of this process. mdpi.com

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities.

Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science)

While the primary focus of benzothiazole research has been in medicinal chemistry, the unique electronic and photophysical properties of the 2-arylbenzothiazole core suggest potential applications in materials science.

Future research could explore:

Non-Linear Optical (NLO) Properties: Molecules with large delocalized π-electron systems, like 2-arylbenzothiazoles, can exhibit significant third-order NLO properties, such as two-photon absorption (2PA). nih.gov Further investigation into the NLO characteristics of this compound could lead to its use in applications like optical limiting, which protects sensitive equipment from high-intensity laser light. nih.gov

Fluorescent Probes and Sensors: 2-Arylbenzothiazole derivatives are often fluorescent. nih.govnih.gov This property could be harnessed to develop chemical sensors or fluorogenic substrates for detecting specific enzymes or ions. For example, derivatives have been prepared as fluorogenic substrates to detect enzymatic activity in clinically important bacteria. nih.gov

Organic Electronics: The electron-accepting nature of the benzothiazole unit makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices. Copolymers incorporating benzothiadiazole units have been studied for these purposes. nih.gov Further exploration of the optoelectronic properties of this compound and its polymeric derivatives is warranted.

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
2-aminothiophenol
2,2'-disulfanediyldianiline
2-mercaptobenzamide
N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-chlorophenyl)benzo[d]thiazole, and what experimental conditions are critical for reproducibility?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and thiazole precursors. For example, a general procedure includes refluxing 3-chlorobenzaldehyde with benzo[d]thiazole derivatives in ethanol or 1,4-dioxane under acidic catalysis (e.g., glacial acetic acid) . Key parameters include reaction time (4–6 hours), solvent choice (polar aprotic solvents enhance yield), and post-reaction purification via recrystallization or column chromatography. Monitoring via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Look for C-Cl stretching (~750 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹, C-S at ~690 cm⁻¹) .
  • ¹H/¹³C NMR : The aromatic protons of the 3-chlorophenyl group appear as a multiplet (δ 7.2–7.8 ppm), while thiazole protons resonate as singlet(s) in δ 8.0–8.5 ppm. Coupling patterns distinguish substituent positions .
  • HR-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine (3:1 ratio for Cl³⁵/Cl³⁷) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from regioisomers or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton or proton-carbon connectivity .
  • Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation in bulky derivatives) .
  • X-ray Crystallography : Definitive structural confirmation, especially for ambiguous substituent positions .

Q. What strategies optimize reaction yields for halogenated analogs of this compound under catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency for halogenated intermediates .
  • Solvent Effects : PEG-400 enhances solubility of hydrophobic intermediates, while phase-transfer catalysts (e.g., Bleaching Earth Clay) facilitate heterogeneous reactions .
  • Temperature Gradients : Controlled heating (70–80°C) minimizes side reactions like dehalogenation .

Q. How do electronic effects of the 3-chlorophenyl group influence the reactivity of the thiazole ring in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl substituent activates the thiazole ring toward nucleophilic attack. For example:

  • Substitution at C-2 : React with amines (e.g., morpholine) in THF under basic conditions (K₂CO₃) to form 2-amino derivatives .
  • Oxidation/Reduction : The thiazole sulfur can be oxidized to sulfoxides using mCPBA or reduced with NaBH₄ to open the ring .

Data Analysis & Experimental Design

Q. How should researchers design control experiments to validate the purity of this compound in biological assays?

  • Methodological Answer :

  • HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities (λ = 254 nm).
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (tolerance ±0.3%) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?

  • Methodological Answer :

  • *DFT Calculations (B3LYP/6-31G)**: Model HOMO-LUMO gaps to predict redox behavior and charge distribution .
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.